molecular formula C12H14N2O B12214253 N-(2-furylmethyl)-2-(2-pyridinyl)ethanamine CAS No. 6312-00-1

N-(2-furylmethyl)-2-(2-pyridinyl)ethanamine

Cat. No.: B12214253
CAS No.: 6312-00-1
M. Wt: 202.25 g/mol
InChI Key: YWXVVNIDMJBPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-2-pyridin-2-yl-ethanamine is an organic compound that features both furan and pyridine rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-2-pyridin-2-yl-ethanamine typically involves the reaction of 2-furylmethylamine with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the amine group of 2-furylmethylamine attacks the bromine-substituted carbon of 2-bromopyridine, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of N-(2-furylmethyl)-2-pyridin-2-yl-ethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-2-pyridin-2-yl-ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(2-furylmethyl)-2-pyridin-2-yl-ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-pyridin-2-yl-ethanamine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The furan and pyridine rings can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can influence the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-4-(1-piperidinylmethyl)benzamide: This compound also contains a furan ring and has applications in medicinal chemistry.

    2-Furfurylamine: A simpler compound with a furan ring, used in the synthesis of various organic molecules.

    3-(2-furyl)acrylic acid: Another furan-containing compound with applications in organic synthesis.

Uniqueness

N-(2-furylmethyl)-2-pyridin-2-yl-ethanamine is unique due to the presence of both furan and pyridine rings, which can confer distinct chemical and biological properties. The combination of these two heterocycles can enhance the compound’s ability to interact with diverse molecular targets, making it a valuable scaffold in drug design and other applications.

Properties

CAS No.

6312-00-1

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-pyridin-2-ylethanamine

InChI

InChI=1S/C12H14N2O/c1-2-7-14-11(4-1)6-8-13-10-12-5-3-9-15-12/h1-5,7,9,13H,6,8,10H2

InChI Key

YWXVVNIDMJBPNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.